molecular formula C18H21N3O B13838162 Dibenzepin-d3

Dibenzepin-d3

Cat. No.: B13838162
M. Wt: 298.4 g/mol
InChI Key: QPGGEKPRGVJKQB-HPRDVNIFSA-N
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Description

Dibenzepin-d3 is a deuterated form of dibenzepin, a tricyclic antidepressant primarily used in the treatment of major depressive disorder. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound. Dibenzepin itself is known for its selective inhibition of norepinephrine reuptake, making it effective in alleviating depressive symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzepin-d3 involves the incorporation of deuterium atoms into the dibenzepin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to facilitate the hydrogen-deuterium exchange. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions: Dibenzepin-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound .

Scientific Research Applications

Dibenzepin-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and pharmacokinetics of dibenzepin.

    Biology: Employed in biological studies to understand the interaction of dibenzepin with various biological targets.

    Medicine: Utilized in pharmacological research to investigate the efficacy and safety of dibenzepin in treating depressive disorders.

    Industry: Applied in the development of new antidepressant formulations and in quality control processes.

Mechanism of Action

Dibenzepin-d3 exerts its effects by selectively inhibiting the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive symptoms. The compound also exhibits antihistamine properties by binding to histamine H1 receptors. The molecular targets involved include the norepinephrine transporter and histamine receptors .

Comparison with Similar Compounds

Uniqueness of Dibenzepin-d3: this compound’s uniqueness lies in its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. The deuterium atoms reduce the rate of metabolic degradation, leading to prolonged action and potentially fewer side effects compared to non-deuterated analogs .

Properties

Molecular Formula

C18H21N3O

Molecular Weight

298.4 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyl]-11-(trideuteriomethyl)benzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C18H21N3O/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22/h4-11H,12-13H2,1-3H3/i3D3

InChI Key

QPGGEKPRGVJKQB-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C

Origin of Product

United States

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